

# (S)-2-Methylpiperidine hydrochloride physical and chemical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: (S)-2-Methylpiperidine hydrochloride

Cat. No.: B1443951

[Get Quote](#)

An In-depth Technical Guide to **(S)-2-Methylpiperidine Hydrochloride** for Researchers and Drug Development Professionals

## Introduction: The Significance of Chiral Scaffolds

**(S)-2-Methylpiperidine hydrochloride** is a chiral heterocyclic amine salt that serves as a crucial building block in modern medicinal chemistry and organic synthesis. As a derivative of piperidine, a saturated six-membered nitrogenous heterocycle, it is a structural motif frequently found in a vast array of natural products and pharmaceuticals. The introduction of a stereocenter at the C2 position imparts chirality, a fundamental property in drug design, as stereoisomers of a drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **(S)-2-Methylpiperidine hydrochloride**, offering field-proven insights for its application in research and development.

## Part 1: Physicochemical and Stereochemical Profile

The hydrochloride salt form of (S)-2-Methylpiperidine enhances its stability and aqueous solubility compared to the free base, making it more amenable to handling, formulation, and biological testing.<sup>[1]</sup>

## Core Physicochemical Data

A summary of the key physical and chemical properties is presented below. It is important to note that while extensive data exists for the parent free base, specific experimental values for the hydrochloride salt, such as the melting point, are not consistently reported in the literature. In such cases, data from the free base or closely related analogs are provided for context.

Property	Value	Source(s)
CAS Number	205526-61-0	<a href="#">[2]</a>
Molecular Formula	C <sub>6</sub> H <sub>14</sub> ClN	<a href="#">[2]</a>
Molecular Weight	135.64 g/mol	<a href="#">[2]</a>
Appearance	White to off-white crystalline solid (Expected)	Inferred from similar amine hydrochlorides
Melting Point	Data not available. For comparison, Piperidine HCl: 245-248 °C.	[No specific source found]
Boiling Point (Free Base)	117-121 °C	
Solubility	High water solubility expected. The free base is soluble in water.	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
pKa (Conjugate Acid)	10.95 (of parent amine)	<a href="#">[5]</a>
Optical Activity (Free Base)	[\alpha] <sup>20</sup> /D +35° (c = 3.5 in hexane)	
SMILES	C[C@H]1NCCCC1.[H]Cl	<a href="#">[2]</a>

## Stereochemistry and Conformational Insights

The (S)-configuration at the C2 position is critical for stereospecific interactions with biological targets such as enzymes and receptors. The piperidine ring exists predominantly in a chair conformation to minimize steric strain. For 2-methylpiperidine, two chair conformations are possible: one with the methyl group in an equatorial position and one with it in an axial position.

The equatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions between the methyl group and the axial hydrogens on C4 and C6. The protonated

nitrogen ( $\text{N}-\text{H}_2^+$ ) also has a conformational preference, which can influence the molecule's overall shape and binding affinity. Understanding these conformational dynamics is paramount for computational modeling and rational drug design.

Caption: Conformational equilibrium of the (S)-2-methylpiperidinium ion.

## Part 2: Synthesis and Spectroscopic Characterization

### Synthesis and Purification Protocol

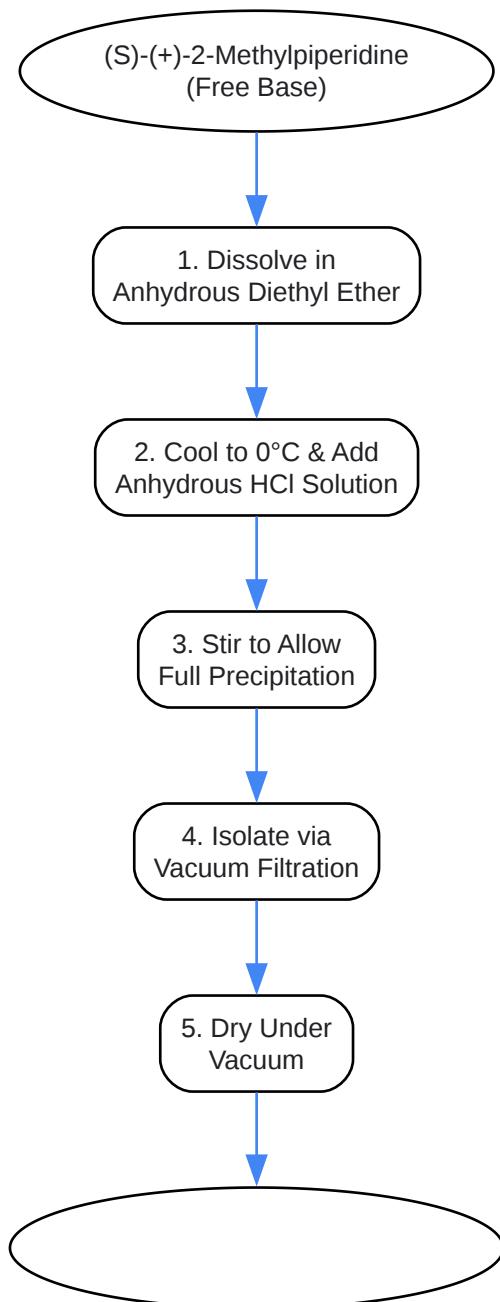
**(S)-2-Methylpiperidine hydrochloride** is typically prepared from its commercially available free base, (S)-(+)-2-Methylpiperidine. The conversion is a straightforward acid-base reaction.

#### Protocol: Preparation of **(S)-2-Methylpiperidine Hydrochloride**

- **Dissolution:** In a fume hood, dissolve (S)-(+)-2-Methylpiperidine (1.0 eq) in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethanol, in a round-bottom flask equipped with a magnetic stir bar.
- **Acidification:** Cool the solution in an ice bath (0 °C). Slowly add a solution of anhydrous hydrogen chloride (1.05 eq) in the same solvent dropwise with vigorous stirring. Alternatively, bubble anhydrous HCl gas through the solution.
- **Precipitation:** The hydrochloride salt will precipitate out of the solution as a white solid. Continue stirring in the ice bath for 30-60 minutes after the addition is complete to ensure full precipitation.
- **Isolation:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material.
- **Drying:** Dry the resulting white crystalline solid under vacuum to remove residual solvent. Store the final product in a desiccator over a drying agent.

**Self-Validation:** The protocol's integrity is maintained by using anhydrous conditions to prevent the introduction of water, which could affect crystallinity, and by using a slight excess of HCl to

ensure complete conversion of the free base. Purity can be initially assessed by melting point determination and confirmed by spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **(S)-2-Methylpiperidine hydrochloride**.

## Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The protonation of the nitrogen atom significantly influences the spectral data compared to the free base.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protonation of the amine nitrogen to form the ammonium salt causes a significant downfield shift (deshielding) of the adjacent protons ( $\alpha$ -protons) and carbons due to the inductive effect of the positive charge.

#### Protocol: NMR Sample Preparation and Analysis

- Sample Preparation: Accurately weigh 5-10 mg of **(S)-2-Methylpiperidine hydrochloride** and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g.,  $D_2O$ ,  $MeOD$ , or  $DMSO-d_6$ ) in a standard 5 mm NMR tube.
- Data Acquisition: Acquire  $^1H$  and  $^{13}C$  NMR spectra on a 400 MHz or higher field spectrometer. Include a DEPT-135 experiment to aid in distinguishing  $CH$ ,  $CH_2$ , and  $CH_3$  signals.
- Analysis: Integrate the  $^1H$  NMR signals and assign the chemical shifts based on multiplicity, integration, and correlation experiments (e.g., COSY, HSQC). The N-H protons are often broad and may exchange with  $D_2O$ , causing their signal to disappear.

#### Expected NMR Data (in $D_2O$ )

Atom Position	Predicted <sup>1</sup> H Shift (ppm)	Predicted <sup>13</sup> C Shift (ppm)
CH <sub>3</sub>	~1.3 (d)	~19
C2-H	~3.3 (m)	~55
C3-H <sub>2</sub>	~1.8 (m), ~1.9 (m)	~29
C4-H <sub>2</sub>	~1.6 (m)	~22
C5-H <sub>2</sub>	~1.8 (m)	~23
C6-H <sub>2</sub>	~3.0 (m), ~3.4 (m)	~45
N-H <sub>2</sub> <sup>+</sup>	4.0 - 5.0 (broad)	-

Note: Predicted shifts are estimates. Actual values may vary based on solvent and concentration.

## 2. Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for confirming the formation of the ammonium salt.

Protocol: IR Spectrum Acquisition (ATR)

- Sample Preparation: Place a small amount of the dry, crystalline **(S)-2-Methylpiperidine hydrochloride** onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm<sup>-1</sup>.
- Analysis: Identify the characteristic absorption bands.

The most telling feature in the IR spectrum of a secondary amine salt is the presence of a very broad and strong absorption band for the N-H<sub>2</sub><sup>+</sup> stretching vibrations, typically centered between 3000 and 2700 cm<sup>-1</sup>.<sup>[6]</sup> This often obscures the C-H stretching bands. Additionally, a characteristic N-H<sub>2</sub><sup>+</sup> bending (deformation) vibration appears in the 1620-1560 cm<sup>-1</sup> region.<sup>[7]</sup>

## 3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Using a soft ionization technique like Electrospray Ionization (ESI) is ideal for analyzing the salt.

#### Protocol: ESI-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent, such as methanol or water/acetonitrile.
- **Data Acquisition:** Infuse the sample into an ESI-equipped mass spectrometer operating in positive ion mode. Acquire a full scan spectrum.
- **Analysis:** The primary ion observed will be the protonated free base (the cation of the salt),  $[\text{C}_6\text{H}_{13}\text{N} + \text{H}]^+$ , with an expected  $m/z$  of 100.12. The hydrochloride itself is not observed. Tandem MS (MS/MS) of this parent ion can be performed to study its fragmentation patterns, which typically involve  $\alpha$ -cleavage (loss of the methyl group) or ring-opening pathways.<sup>[8][9]</sup>

## Part 3: Safety, Handling, and Storage

While specific safety data for the hydrochloride salt is limited, the data for the free base, (S)-(+)-2-Methylpiperidine, should be used as a primary guide, with the understanding that the salt is less volatile but still requires careful handling.

- **Hazard Profile (based on free base):** The free base is a flammable liquid and vapor. It is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation.<sup>[10]</sup>
- **Handling:** Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.<sup>[2]</sup>
- **First Aid:** In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical advice.

## Conclusion

**(S)-2-Methylpiperidine hydrochloride** is a valuable chiral building block whose utility in drug discovery is well-established. Its synthesis from the free base is straightforward, and its structure can be unequivocally confirmed through standard spectroscopic techniques. A thorough understanding of its physicochemical properties, conformational behavior, and reactivity is essential for its effective application in the development of novel therapeutics. This guide provides the foundational technical knowledge required for researchers and scientists to confidently incorporate this important scaffold into their research endeavors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 4-(2-Methylpropyl)piperidine hydrochloride | 1019852-12-0 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Methylpiperidine | C6H13N | CID 7974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Methylpiperidine, 98+% | Fisher Scientific [fishersci.ca]
- 5. 2-Methylpiperidine | 109-05-7 [chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. (S)-(+)-2-Methylpiperidine | C6H13N | CID 6427443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-2-Methylpiperidine hydrochloride physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1443951#s-2-methylpiperidine-hydrochloride-physical-and-chemical-properties>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)